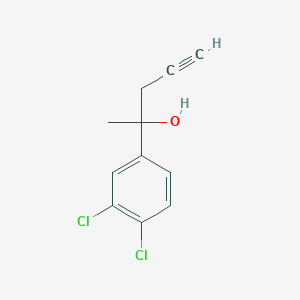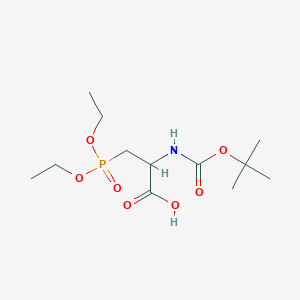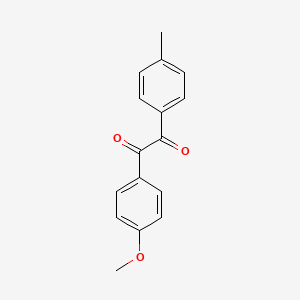
5-((Diethylamino)methyl)-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Diethylamino)methyl)-2-Methoxybenzaldehyd ist eine organische Verbindung, die einen Benzaldehyd-Kern aufweist, der mit einer Diethylaminomethylgruppe und einer Methoxygruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-((Diethylamino)methyl)-2-Methoxybenzaldehyd umfasst typischerweise die Reaktion von 2-Methoxybenzaldehyd mit Diethylamin in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Der Prozess kann Schritte wie:
Bildung der Schiff-Base: 2-Methoxybenzaldehyd reagiert mit Diethylamin unter Bildung eines Imin-Zwischenprodukts.
Reduktion: Das Imin-Zwischenprodukt wird dann reduziert, um das Endprodukt, 5-((Diethylamino)methyl)-2-Methoxybenzaldehyd, zu bilden.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Verwendung effizienter Katalysatoren und optimierter Reaktionsbedingungen stellt eine hohe Ausbeute und Reinheit des Produkts sicher. Der Prozess kann auch Reinigungsschritte wie Destillation oder Umkristallisation beinhalten, um die endgültige Verbindung in reiner Form zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Diethylamino)methyl)-2-methoxybenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the Schiff base: 2-methoxybenzaldehyde reacts with diethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Reaktionstypen
5-((Diethylamino)methyl)-2-Methoxybenzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile können verwendet werden, um die Methoxygruppe zu substituieren, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Oxidation: 5-((Diethylamino)methyl)-2-Methoxybenzoesäure.
Reduktion: 5-((Diethylamino)methyl)-2-Methoxybenzylalkohol.
Substitution: Die Produkte variieren je nach verwendetem Nukleophil.
Wissenschaftliche Forschungsanwendungen
5-((Diethylamino)methyl)-2-Methoxybenzaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als Therapeutikum zu erforschen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 5-((Diethylamino)methyl)-2-Methoxybenzaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem:
Bindung an Enzyme oder Rezeptoren: Dies kann die Aktivität dieser Proteine modulieren, was zu verschiedenen biologischen Wirkungen führt.
Interferenz mit zellulären Prozessen: Die Verbindung kann Prozesse wie Zellsignalisierung, Genexpression oder Stoffwechselwege beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-((Diethylamino)methyl)-2-Methoxybenzoesäure: Eine oxidierte Form der Verbindung.
5-((Diethylamino)methyl)-2-Methoxybenzylalkohol: Eine reduzierte Form der Verbindung.
5-((Diethylamino)methyl)-2-Hydroxybenzaldehyd: Eine ähnliche Verbindung mit einer Hydroxylgruppe anstelle einer Methoxygruppe.
Einzigartigkeit
5-((Diethylamino)methyl)-2-Methoxybenzaldehyd ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus einer Diethylaminomethylgruppe und einer Methoxygruppe am Benzaldehyd-Kern macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
5-(diethylaminomethyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)9-11-6-7-13(16-3)12(8-11)10-15/h6-8,10H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
UDTYTFYGFMERGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11926242.png)
![2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926245.png)

![(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926255.png)



![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)


![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)


